2-(3,4-dimethoxyphenyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzimidazole core with a 3,4-dimethoxyphenyl group and a 2-methylprop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the 3,4-dimethoxyphenyl group to the benzimidazole core.
Attachment of the 2-Methylprop-2-en-1-yl Group: This can be done using alkylation reactions, where the benzimidazole core is treated with an alkylating agent such as an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzimidazole core.
Reduction: Reduction reactions could target the benzimidazole ring or the double bond in the 2-methylprop-2-en-1-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the methoxy and alkyl groups, which may result in different biological activities.
2-(3,4-Dimethoxyphenyl)benzimidazole: Similar but without the 2-methylprop-2-en-1-yl group.
1-(2-Methylprop-2-en-1-yl)benzimidazole: Similar but without the 3,4-dimethoxyphenyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups in 2-(3,4-dimethoxyphenyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole may confer unique chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)12-21-16-8-6-5-7-15(16)20-19(21)14-9-10-17(22-3)18(11-14)23-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCQTJMXRVTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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